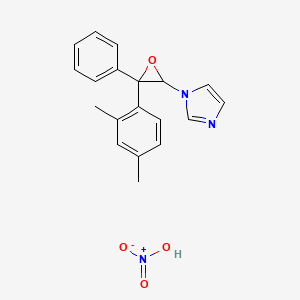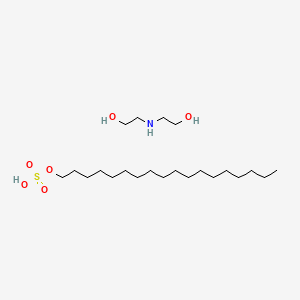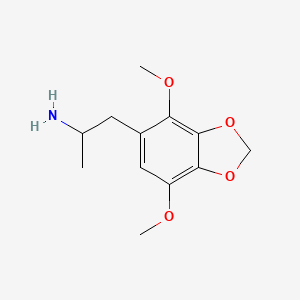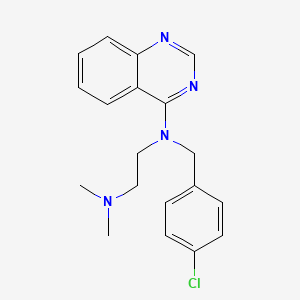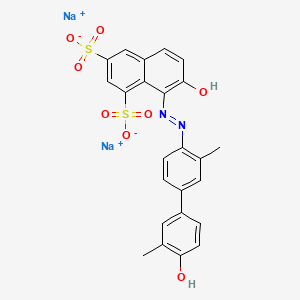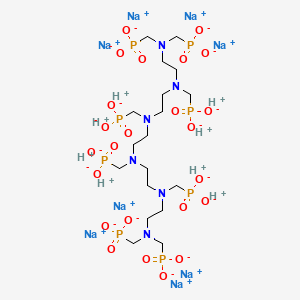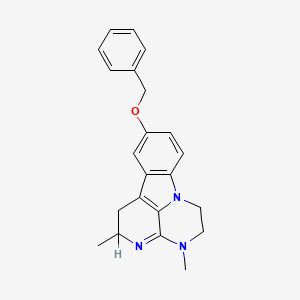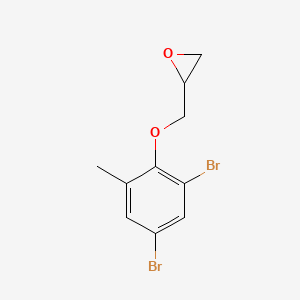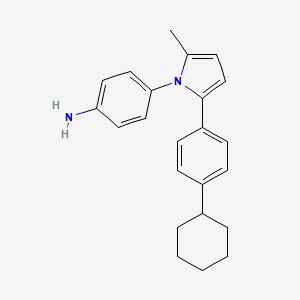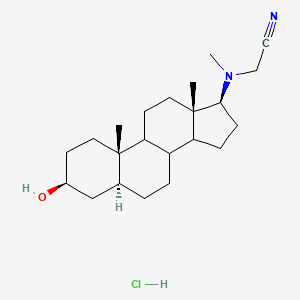
3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is a synthetic steroidal compound It belongs to the class of androstane derivatives, which are known for their significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.
Amination: The 17-beta position is functionalized with an N-methyl-N-cyanomethylamino group. This step often involves the use of cyanomethylamine and methylating agents under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group at the 3-beta position can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The amino group at the 17-beta position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted androstane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is used as a precursor for synthesizing other complex steroidal compounds. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of steroidal compounds in cell signaling, gene expression, and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have roles in hormone replacement therapy, anti-inflammatory treatments, and as a potential drug candidate for various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and as a research tool in the development of new materials.
Wirkmechanismus
The mechanism of action of 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing gene expression and cellular responses. The compound may also interact with enzymes involved in steroid metabolism, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features.
Dihydrotestosterone (DHT): Another potent androgen with a similar androstane backbone.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike natural steroids, its synthetic modifications allow for targeted interactions and applications in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
126054-50-0 |
|---|---|
Molekularformel |
C22H37ClN2O |
Molekulargewicht |
381.0 g/mol |
IUPAC-Name |
2-[[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-methylamino]acetonitrile;hydrochloride |
InChI |
InChI=1S/C22H36N2O.ClH/c1-21-10-8-16(25)14-15(21)4-5-17-18-6-7-20(24(3)13-12-23)22(18,2)11-9-19(17)21;/h15-20,25H,4-11,13-14H2,1-3H3;1H/t15-,16-,17?,18?,19?,20-,21-,22-;/m0./s1 |
InChI-Schlüssel |
GOQRUJWYFNLWRO-GDKKJDFHSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)O.Cl |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


